molecular formula C8H11NO4S B13634439 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)aceticacid

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)aceticacid

Cat. No.: B13634439
M. Wt: 217.24 g/mol
InChI Key: UTPPZUCUTDOWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a chemical compound with a unique structure that includes a cyano group and a dioxothian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyano-substituted thiopyran with acetic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxo derivatives, while reduction could lead to the formation of amines or other reduced products .

Scientific Research Applications

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and dioxothian ring play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

2-(4-cyano-1,1-dioxothian-4-yl)acetic acid

InChI

InChI=1S/C8H11NO4S/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8/h1-5H2,(H,10,11)

InChI Key

UTPPZUCUTDOWLN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(CC(=O)O)C#N

Origin of Product

United States

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